5-Tetracenecarboxylic acid

Descripción

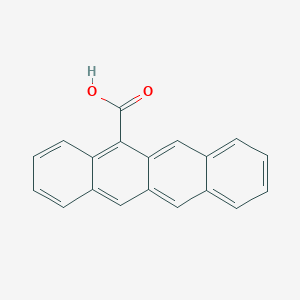

5-Tetracenecarboxylic acid (5-TCA) is an organic compound that has garnered considerable attention for its potential in organic electronics, photonics, and materials science. researchgate.net Its structure, featuring a large aromatic system coupled with a reactive functional group, makes it a versatile building block for creating complex, functional molecular architectures. smolecule.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | tetracene-5-carboxylic acid | nih.gov |

| Molecular Formula | C₁₉H₁₂O₂ | nih.gov |

| Molecular Weight | 272.3 g/mol | nih.gov |

| Topological Polar Surface Area | 37.3 Ų | smolecule.comnih.gov |

| Synonyms | 5-TCA, Tetracene-5-carboxylic acid | nih.govresearchgate.net |

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds composed of multiple fused aromatic rings. wikipedia.org These molecules, which are uncharged and non-polar, are characterized by a delocalized π-electron system across their structure. wikipedia.org Tetracene belongs to this family, consisting of four linearly fused benzene (B151609) rings. smolecule.com The extended conjugation in PAHs like tetracene gives rise to unique electronic and optical properties that are highly sought after in materials science.

This compound is a derivative of tetracene, where a carboxylic acid group (-COOH) is attached at the 5-position of the tetracene core. smolecule.comnih.gov The functionalization of the core PAH structure is a key strategy in materials chemistry to fine-tune the molecule's intrinsic properties. nih.gov By adding specific functional groups, researchers can alter characteristics such as solubility, electronic energy levels, and intermolecular interactions to suit specific applications. uky.edu

The introduction of a carboxylic acid group to the tetracene backbone is not a trivial modification; it imparts several crucial functionalities that significantly broaden the compound's applicability in advanced materials.

Surface Anchoring and Hybrid Materials: The carboxylic acid group acts as an effective anchor, enabling the molecule to bind to the surfaces of other materials, notably semiconductor nanocrystals (quantum dots). researchgate.net This binding is essential for creating hybrid nanomaterials where the organic molecule can interact electronically with the inorganic component. researchgate.net For instance, 5-TCA has been used as a ligand to mediate energy transfer processes in systems involving lead sulfide (B99878) (PbS) and cadmium selenide (B1212193) (CdSe) quantum dots. researchgate.netresearchgate.net

Control of Molecular Aggregation: The carboxylic acid moiety can participate in hydrogen bonding. uky.edu This strong intermolecular interaction can be harnessed as a tool for "crystal engineering," directing the self-assembly of molecules into specific arrangements in thin films. uky.edu The orientation and packing of molecules are critical for processes like singlet fission, an exciton (B1674681) multiplication phenomenon that can enhance solar cell efficiency. uky.edu Studies on related molecules show that hydrogen bonding from carboxylic acid groups can promote an extended network that increases intermolecular electronic coupling, which is beneficial for singlet fission. uky.edu

Enhanced Reactivity and Synthesis: The carboxylic acid group serves as a reactive site for a variety of chemical transformations. smolecule.com It allows 5-TCA to be used as a foundational building block for the synthesis of more complex organic molecules with tailored functionalities for optoelectronic devices. smolecule.com Common reactions include esterification and amide formation, which open pathways to new derivatives. smolecule.com

Modulation of Electronic Properties and Solubility: The specific placement of the carboxylic acid group at the 5-position (a peri-substituted position) significantly influences the electronic structure of the tetracene core. nrel.gov This functionalization also enhances the molecule's solubility and reactivity compared to the parent tetracene.

Table 2: Comparison of Selected Functionalized Tetracene Derivatives | Compound Name | Functional Groups | Key Feature/Application | Source | | :--- | :--- | :--- | | This compound (5-TCA) | One carboxylic acid | Acts as a surface anchor for quantum dots; building block for synthesis. | researchgate.netresearchgate.net | | 5,12-bis((triisopropylsilyl)ethynyl)tetracene (TIPS-Tc) | Two triisopropylsilyl (TIPS) ethynyl (B1212043) groups | Enhances solubility and stability; used in singlet fission research. | | | TIPS-tetracene carboxylic acid (TET-CA) | TIPS-ethynyl groups and one carboxylic acid | Combines singlet fission capability with a carboxylic acid anchor for binding to quantum dots. | | | TIPS-tetracene methylthiol (TET-SH) | TIPS-ethynyl groups and one thiol group | Thiol anchor provides stronger binding and more efficient triplet energy transfer to PbS quantum dots compared to carboxylic acid ligands. | | | 5,12-tetracenepropiolic acid (Tc-DA) | Two carboxylic acid groups (via propiolic acid) | Designed for chemical tethering to semiconductor surfaces; carboxylic acid drives molecular aggregation. | nrel.gov |

Structure

3D Structure

Propiedades

IUPAC Name |

tetracene-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12O2/c20-19(21)18-16-8-4-3-7-14(16)10-15-9-12-5-1-2-6-13(12)11-17(15)18/h1-11H,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEGYGYSSZOFILE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C3C(=CC2=C1)C=C4C=CC=CC4=C3C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Tetracenecarboxylic Acid and Its Analogues

Classical Oxidation Approaches for Tetracene Functionalization

Oxidation reactions provide a direct route to carboxylic acids from precursors such as alkyl or hydroxymethyl groups. However, the application of these methods to polycyclic systems like tetracene requires careful control to achieve selectivity and prevent degradation of the sensitive aromatic core.

A common and well-established method for synthesizing aromatic carboxylic acids is the oxidation of an alkyl side chain. This approach, when applied to the synthesis of 5-tetracenecarboxylic acid, would begin with a 5-alkyltetracene precursor, such as 5-methyltetracene. Strong oxidizing agents are typically employed for this transformation.

Similarly, a 5-hydroxymethyltetracene precursor can be oxidized to the corresponding carboxylic acid. This two-step oxidation (alcohol to aldehyde, then aldehyde to carboxylic acid) can often be achieved in a single pot using potent oxidizing agents. While specific examples for tetracene are not extensively detailed, the oxidation of hydroxymethyl groups on other aromatic systems, such as 5-hydroxymethylfurfural (B1680220) to 2,5-furandicarboxylic acid, is a well-documented transformation that highlights the feasibility of this route.

Table 1: Common Oxidizing Agents for Conversion of Alkyl/Hydroxymethyl Groups to Carboxylic Acids

| Precursor | Oxidizing Agent/System | General Conditions |

|---|---|---|

| Alkyl Arenes | Potassium permanganate (B83412) (KMnO₄) | Basic, aqueous, heat |

| Alkyl Arenes | Chromic acid (H₂CrO₄) / Sodium dichromate (Na₂Cr₂O₇) | Aqueous H₂SO₄, heat |

| Primary Alcohols | Jones Reagent (CrO₃ in acetone/H₂SO₄) | Room temperature |

| Primary Alcohols | Potassium permanganate (KMnO₄) | Basic, aqueous |

| Primary Alcohols | Ruthenium-based catalysts with co-oxidants | Mild conditions |

This table presents generally applicable oxidizing systems for the conversion of benzylic alkyl and alcohol groups to carboxylic acids.

The key requirement for the oxidation of an alkyl side chain is the presence of at least one benzylic hydrogen atom. The benzylic position on the tetracene ring is activated, making it more susceptible to oxidation compared to the other alkyl C-H bonds.

Polycyclic aromatic hydrocarbons are susceptible to oxidation, which can lead to the formation of undesired byproducts, such as quinones, or complete degradation of the aromatic system. The central rings of tetracene are particularly reactive. Therefore, the conditions for oxidizing a side chain must be carefully controlled to maximize the yield of the desired carboxylic acid while minimizing degradation.

Key parameters that require optimization include:

Choice of Oxidant: Milder, more selective oxidizing agents may be preferred over harsh reagents like hot, concentrated potassium permanganate. Catalytic systems, such as those based on ruthenium or manganese in the presence of a co-oxidant, can offer greater control.

Temperature: Reactions are often conducted at the lowest possible temperature that allows for a reasonable reaction rate to suppress side reactions.

pH: The pH of the reaction medium can significantly influence the reactivity of both the substrate and the oxidant. For instance, permanganate oxidations are often carried out under basic conditions, followed by an acidic workup.

Reaction Time: Careful monitoring of the reaction is necessary to stop it once the precursor has been consumed, preventing further oxidation of the desired product.

The inherent low solubility of many PAHs in aqueous media can also present a challenge, sometimes necessitating the use of co-solvents or phase-transfer catalysts to achieve an efficient reaction.

Organometallic Intermediate Strategies for Carboxylation

The use of organometallic intermediates, such as organolithium or organomagnesium compounds, provides a powerful and versatile alternative for introducing a carboxylic acid group onto an aromatic ring. These methods rely on the generation of a nucleophilic carbon center that can react with an electrophilic carbon source like carbon dioxide.

Direct metallation, specifically lithiation, involves the deprotonation of an aromatic C-H bond using a strong organolithium base, such as n-butyllithium or sec-butyllithium. The resulting aryllithium species is a potent nucleophile. This intermediate can then be "quenched" by reacting it with an electrophile. For the synthesis of carboxylic acids, the electrophile of choice is carbon dioxide (often used in its solid form, "dry ice").

The general two-step process is as follows:

Lithiation: Tetracene is treated with an organolithium reagent in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) or diethyl ether, typically at low temperatures (-78 °C to 0 °C), to form 5-lithiotetracene.

Carboxylation: Solid carbon dioxide is added to the solution. The aryllithium intermediate attacks the electrophilic carbon of CO₂, forming a lithium carboxylate salt.

Acidification: An aqueous acid workup (e.g., with HCl or H₂SO₄) protonates the carboxylate salt to yield the final this compound product.

This methodology has been successfully applied to the synthesis of various substituted aromatic compounds.

An analogous and widely used method involves the formation of a Grignard reagent. This approach typically starts from a halogenated tetracene, such as 5-bromotetracene.

The synthesis proceeds via the following steps:

Grignard Reagent Formation: 5-Bromotetracene is reacted with magnesium metal turnings in an anhydrous ether solvent (like THF or diethyl ether) to form the Grignard reagent, 5-tetracenylmagnesium bromide. This reaction involves the insertion of magnesium into the carbon-halogen bond, effectively reversing the polarity of the carbon atom from electrophilic to nucleophilic.

Carboxylation: The Grignard reagent is then added to an excess of solid carbon dioxide. The nucleophilic carbon of the Grignard reagent attacks the CO₂, forming a magnesium carboxylate salt.

Acidification: Subsequent treatment with aqueous acid protonates the salt, liberating the this compound.

Table 2: Comparison of Organometallic Carboxylation Methods

| Method | Starting Material | Key Reagents | Intermediate | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Direct Lithiation | Tetracene | 1. Organolithium base (e.g., n-BuLi) 2. CO₂ 3. H₃O⁺ | Aryllithium | Starts from the parent hydrocarbon. | Requires strongly basic conditions; potential for competing side reactions. |

| Grignard Method | 5-Halotetracene (e.g., 5-Bromotetracene) | 1. Mg metal 2. CO₂ 3. H₃O⁺ | Grignard Reagent (Arylmagnesium halide) | Generally high-yielding and reliable. | Requires a halogenated precursor. |

Both organometallic routes require strictly anhydrous (dry) conditions, as any trace of water will protonate and destroy the highly basic organometallic intermediate, leading to the formation of tetracene and reduced yields of the desired acid.

Functionalization and Derivatization Strategies via the Carboxylic Acid Moiety

The carboxylic acid group of this compound is a versatile functional handle that allows for a wide range of subsequent chemical modifications. These derivatization reactions are crucial for tuning the molecule's physical properties (e.g., solubility, electronic characteristics) and for incorporating it into larger molecular architectures or materials. Common derivatization strategies include esterification and amidation.

Esterification: this compound can be converted to its corresponding esters through several methods. The most common is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid). Alternatively, the carboxylic acid can first be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an alcohol.

Amidation: The formation of amides from this compound and a primary or secondary amine is a cornerstone of synthetic chemistry. Due to the lower reactivity of amines compared to alcohols, the direct reaction with a carboxylic acid requires high temperatures and is often inefficient. Therefore, peptide coupling reagents are commonly employed to facilitate this transformation under mild conditions. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.

Table 3: Common Coupling Reagents for Amide Bond Formation

| Coupling Reagent | Abbreviation | General Description |

|---|---|---|

| N,N'-Dicyclohexylcarbodiimide | DCC | A widely used, inexpensive carbodiimide (B86325) reagent. |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) | EDC or EDAC | A water-soluble carbodiimide, allowing for easy byproduct removal. |

| Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium | HATU | A highly efficient uronium-based coupling reagent, often used for difficult couplings. |

| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | A phosphonium-based reagent known for rapid coupling and suppression of racemization. |

These derivatization reactions allow for the covalent attachment of the tetracene chromophore to other molecules, polymers, or surfaces, enabling its use in materials science and electronics.

Friedel-Crafts Acylation and Carboxylation under Controlled Conditions

The introduction of a carboxyl group onto the tetracene skeleton at the 5-position is a key step in the synthesis of this compound. This is often achieved through electrophilic aromatic substitution reactions, with Friedel-Crafts acylation and direct carboxylation being prominent methods. These reactions must be performed under carefully controlled conditions to achieve the desired regioselectivity and to avoid side reactions, given the reactive nature of the polycyclic aromatic hydrocarbon (PAH) core.

In a typical Friedel-Crafts acylation approach, an acyl halide (such as acetyl chloride) is reacted with tetracene in the presence of a Lewis acid catalyst, like aluminum chloride (AlCl₃). nih.govyoutube.com This reaction forms an acyltetracene intermediate, which can then be oxidized to yield the carboxylic acid. The conditions, including solvent, temperature, and reaction time, are critical to favoring substitution at the 5-position.

Direct carboxylation involves the reaction of tetracene with a carboxylating agent. One common method is the use of oxalyl chloride and a Lewis acid, which can generate a reactive electrophile that attacks the aromatic ring. Another approach is the direct use of carbon dioxide, often under high pressure and in the presence of a strong base or a catalyst. Maintaining anhydrous conditions is crucial in these processes to prevent the deactivation of the catalyst and other unwanted side reactions.

| Method | Reagents | Catalyst | Key Conditions |

| Friedel-Crafts Acylation | Acyl Halide (e.g., Acetyl Chloride), followed by an oxidizing agent | Lewis Acid (e.g., AlCl₃) | Anhydrous solvent, controlled temperature |

| Direct Carboxylation | Oxalyl Chloride or Carbon Dioxide (CO₂) | Lewis Acid or other catalysts | Anhydrous conditions, potentially high pressure for CO₂ |

Homologation via Arndt-Eistert Reaction for Chain Elongation

The Arndt-Eistert reaction provides a powerful method for the one-carbon homologation of carboxylic acids, converting them into their next higher homologues. organicreactions.orgwikipedia.org This synthetic route is applicable to a wide range of carboxylic acids, including aromatic and polycyclic aromatic variants like this compound, and is particularly useful for extending the carbon chain while preserving the existing molecular framework. nrochemistry.comorganic-chemistry.org

The reaction sequence begins with the conversion of the starting carboxylic acid, in this case, this compound, into its corresponding acyl chloride. adichemistry.com This is typically achieved by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with diazomethane (B1218177) in an inert solvent. wikipedia.orgnrochemistry.com This step forms a diazoketone intermediate and liberates hydrochloric acid, which is typically neutralized by using an excess of diazomethane or a non-nucleophilic base. wikipedia.orgadichemistry.com

The key step in the Arndt-Eistert synthesis is the Wolff rearrangement of the diazoketone. organic-chemistry.org This rearrangement is usually catalyzed by a metal catalyst, such as silver oxide (Ag₂O) or silver benzoate, and can also be induced photochemically or thermally. nrochemistry.comorganic-chemistry.org The Wolff rearrangement generates a highly reactive ketene (B1206846) intermediate. The final step involves the trapping of this ketene with a suitable nucleophile. If water is used as the nucleophile, the product is the homologated carboxylic acid (e.g., 5-tetracenylacetic acid). If an alcohol or an amine is used, the corresponding ester or amide is formed. organicreactions.orgnrochemistry.comorganic-chemistry.org

| Step | Description | Typical Reagents |

| 1. Acyl Chloride Formation | Conversion of the carboxylic acid to a more reactive acyl chloride. | Thionyl chloride (SOCl₂) or Oxalyl chloride |

| 2. Diazoketone Formation | Reaction of the acyl chloride with diazomethane. | Diazomethane (CH₂N₂) |

| 3. Wolff Rearrangement | Metal-catalyzed rearrangement of the diazoketone to a ketene. | Silver oxide (Ag₂O), heat, or light |

| 4. Nucleophilic Trapping | Reaction of the ketene with a nucleophile to form the final product. | Water (for acid), Alcohol (for ester), Amine (for amide) |

Formation of Acyl Halides, Esters, and Amides from this compound

The carboxylic acid group of this compound serves as a versatile handle for the synthesis of a variety of derivatives, including acyl halides, esters, and amides. These transformations are fundamental in organic synthesis and allow for the incorporation of the tetracene moiety into a wide range of molecular structures.

Acyl Halide Formation: this compound can be converted to its corresponding acyl chloride, a more reactive derivative, by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. asianpubs.org The reaction is typically carried out in an inert solvent, and the addition of a catalytic amount of a tertiary amine like pyridine (B92270) can accelerate the reaction. asianpubs.org The resulting 5-tetracenecarbonyl chloride is a key intermediate for the synthesis of esters and amides.

Esterification: Esters of this compound can be prepared through several methods. The most direct route is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the ester product, it is common to use an excess of the alcohol or to remove the water formed during the reaction. masterorganicchemistry.commasterorganicchemistry.com Alternatively, esters can be synthesized in higher yields and under milder conditions by first converting the carboxylic acid to its acyl chloride and then reacting it with the desired alcohol, often in the presence of a base to neutralize the HCl byproduct. youtube.com

Amide Formation: Amides of this compound are typically synthesized by reacting a derivative of the carboxylic acid with an amine. The most common method involves the reaction of 5-tetracenecarbonyl chloride with a primary or secondary amine. nih.govkhanacademy.org This reaction is generally rapid and high-yielding. A base, such as pyridine or triethylamine, is often added to scavenge the hydrochloric acid produced. researchgate.net Direct condensation of this compound with an amine is also possible using coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which activate the carboxylic acid for nucleophilic attack by the amine. researchgate.net Another approach involves the use of titanium(IV) chloride (TiCl₄) to mediate the direct condensation of carboxylic acids and amines. nih.govd-nb.info

| Derivative | Synthetic Method | Typical Reagents |

| Acyl Halide | Chlorination | Thionyl chloride (SOCl₂), Oxalyl chloride |

| Ester | Fischer Esterification | Alcohol, Acid catalyst (e.g., H₂SO₄) |

| Ester | From Acyl Halide | Alcohol, Base (e.g., Pyridine) |

| Amide | From Acyl Halide | Amine, Base (e.g., Triethylamine) |

| Amide | Direct Condensation | Amine, Coupling agent (e.g., DCC, EDC), or TiCl₄ |

Utilization as a Building Block for Complex Organic Molecules with Tailored Functionalities

This compound is a valuable building block in the synthesis of complex organic molecules with functionalities tailored for specific applications, particularly in the fields of materials science and organic electronics. smolecule.com The presence of the carboxylic acid group on the rigid, planar, and electronically active tetracene core allows for a wide range of chemical modifications, enabling the construction of sophisticated molecular architectures. smolecule.com

The carboxylic acid moiety provides a convenient attachment point for various functional groups through ester or amide linkages. This allows for the synthesis of tetracene derivatives with improved solubility, which is often a challenge for large polycyclic aromatic hydrocarbons. acs.org For instance, attaching long alkyl chains via esterification can enhance the processability of tetracene-based materials for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). nih.govmit.edu

Furthermore, the carboxylic acid group can be used to anchor the tetracene unit to surfaces or to other molecules. This is particularly important in the development of hybrid materials, where the tetracene derivative can be covalently linked to inorganic nanoparticles or electrodes. For example, this compound and its derivatives have been explored as ligands for quantum dots, facilitating energy transfer processes in light-harvesting and light-emitting applications.

The tetracene core itself possesses interesting photophysical properties, and by modifying it with different functional groups via the carboxylic acid handle, these properties can be fine-tuned. For example, the synthesis of tetracene derivatives with specific electron-donating or electron-withdrawing groups can alter the HOMO and LUMO energy levels, which is crucial for optimizing the performance of organic electronic devices. uky.edunih.gov The ability to create complex structures from this compound has led to the development of novel materials with applications as red emitters in organic light-emitting diodes (OLEDs) and as active components in organic solar cells. uky.edunih.govresearchgate.net

| Application Area | Role of this compound | Example of Tailored Functionality |

| Organic Electronics | Precursor for soluble semiconductor materials | Introduction of long alkyl chains to improve solution processability |

| Hybrid Materials | Anchoring group for surfaces and nanoparticles | Covalent attachment to quantum dots for energy transfer applications |

| Organic Photonics | Core structure for functional dyes and emitters | Modification with electron-donating/withdrawing groups to tune emission color |

| Supramolecular Chemistry | Building block for self-assembling systems | Formation of hydrogen-bonded networks to control molecular packing |

Advanced Spectroscopic and Analytical Characterization Techniques for 5 Tetracenecarboxylic Acid Research

Structural Elucidation and Purity Validation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Carboxyl Group Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei, particularly hydrogen (¹H NMR) and carbon (¹³C NMR).

In the analysis of 5-Tetracenecarboxylic acid, ¹H NMR spectroscopy is used to identify the distinct types of protons in the molecule. The proton of the carboxylic acid group (-COOH) is highly characteristic, typically appearing as a broad singlet in the downfield region of the spectrum, generally between 10 and 13 ppm. The eleven protons attached to the aromatic tetracene core are expected to resonate in the range of 7.5 to 8.5 ppm, with their exact chemical shifts and coupling patterns depending on their position relative to the carboxylic acid group and neighboring protons.

¹³C NMR spectroscopy provides complementary information by detecting the carbon skeleton. The carbon atom of the carboxyl group is readily identified by its characteristic chemical shift in the range of 165 to 185 ppm. uobasrah.edu.iqlibretexts.org The eighteen carbon atoms of the tetracene core produce a series of signals in the aromatic region, typically between 115 and 150 ppm. libretexts.org The number of distinct signals confirms the molecular symmetry. For this compound, a total of 19 carbon signals would be expected if the molecule has no symmetry.

Table 1: Representative NMR Data for this compound

| Technique | Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H NMR | -COOH | 10.0 - 13.0 (broad singlet) |

| Aromatic C-H | 7.5 - 8.5 (multiplets) | |

| ¹³C NMR | -COOH | 165 - 185 |

| Aromatic C | 115 - 150 |

Mass Spectrometry (MS) for Molecular Weight Verification and Purity Assessment

Mass spectrometry (MS) is a vital analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, its primary use is to confirm the molecular weight and provide evidence for the molecular formula, C₁₉H₁₂O₂. The calculated molecular weight of this compound is approximately 272.3 g/mol . smolecule.com

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight of the compound. Due to the stable, extended aromatic system of the tetracene core, this molecular ion peak is expected to be prominent. nih.gov

Fragmentation analysis provides further structural confirmation. Common fragmentation pathways for aromatic carboxylic acids include the loss of the hydroxyl group (-OH) and the entire carboxyl group (-COOH). nih.govdocbrown.info These losses would result in significant fragment ions in the spectrum.

Table 2: Expected Mass Spectrometry Data for this compound

| m/z Value | Assignment | Description |

|---|---|---|

| ~272 | [M]⁺ | Molecular Ion (C₁₉H₁₂O₂⁺) |

| ~255 | [M-OH]⁺ | Loss of a hydroxyl radical (M-17) |

| ~227 | [M-COOH]⁺ | Loss of a carboxyl radical (M-45) |

Fourier-transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, FTIR is particularly effective at confirming the presence of the defining carboxylic acid group.

The key vibrational modes for the carboxylic acid functionality are:

O-H Stretch: A very broad and strong absorption band is typically observed in the region of 2500-3300 cm⁻¹. This broadness is a result of hydrogen bonding between the carboxylic acid molecules.

C=O Stretch: A sharp, strong absorption peak appears between 1680 and 1710 cm⁻¹ for aromatic carboxylic acids. Conjugation with the aromatic tetracene ring system slightly lowers the frequency compared to non-conjugated acids.

C-O Stretch: This vibration, coupled with O-H bending, appears in the 1210-1320 cm⁻¹ region.

The spectrum will also display characteristic absorptions for the aromatic tetracene core, including C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the aromatic rings in the 1400-1600 cm⁻¹ range.

Table 3: Characteristic FTIR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 2500 - 3300 (broad) | O-H Stretch | Carboxylic Acid |

| ~3030 | C-H Stretch | Aromatic |

| 1680 - 1710 (strong) | C=O Stretch | Carboxylic Acid |

| 1400 - 1600 | C=C Stretch | Aromatic Ring |

| 1210 - 1320 | C-O Stretch | Carboxylic Acid |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Characteristics

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons to higher energy levels. The extended π-conjugated system of the tetracene core in this compound gives rise to strong absorptions in the visible region of the electromagnetic spectrum.

The spectrum is characterized by one or more absorption maxima (λmax), which are indicative of specific π → π* electronic transitions. The position of the carboxylic acid group at the 5-position influences the electronic structure of the tetracene core, causing shifts in the absorption maxima compared to unsubstituted tetracene. Research has shown that this compound exhibits a λmax at 550 nm when dissolved in tetrahydrofuran (B95107) (THF) and at 544 nm in dimethylformamide (DMF). smolecule.com This red-shift compared to the parent tetracene is a result of the functionalization. The intensity of the absorption is quantified by the molar absorptivity (ε), a constant that is characteristic of the compound at a specific wavelength.

Table 4: UV-Vis Absorption Data for this compound

| Solvent | λmax (nm) | Electronic Transition |

|---|---|---|

| Tetrahydrofuran (THF) | 550 | π → π |

| Dimethylformamide (DMF) | 544 | π → π |

High-Performance Liquid Chromatography (HPLC) for Purity and Separation

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique used to determine the purity of a sample and to isolate it from reaction byproducts or starting materials. For this compound, a reversed-phase HPLC method is typically employed.

In this setup, the stationary phase is nonpolar (e.g., a C18 column), and the mobile phase is a polar solvent mixture, often consisting of water and an organic solvent like acetonitrile (B52724) or methanol, with an acid (such as formic acid or acetic acid) added to suppress the ionization of the carboxylic acid group. The components of the sample are separated based on their differential partitioning between the stationary and mobile phases. The purity of the this compound is determined by integrating the area of its peak relative to the total area of all peaks in the chromatogram, which is monitored by a UV-Vis detector set to a wavelength where the compound strongly absorbs.

Table 5: Illustrative HPLC Method Parameters for Purity Analysis

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis at λmax (e.g., 550 nm) |

| Expected Result | A single major peak indicating high purity |

X-ray Crystallography for Positional and Solid-State Structural Confirmation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves directing X-rays at a single crystal of the compound and analyzing the resulting diffraction pattern. The analysis yields a detailed map of electron density, from which the positions of individual atoms can be determined with high precision.

For this compound, a single-crystal X-ray structure would provide unambiguous confirmation of its molecular structure, including bond lengths, bond angles, and the planarity of the tetracene core. nih.govmdpi.com Furthermore, it would reveal crucial information about the solid-state packing of the molecules. Of particular interest is the intermolecular hydrogen bonding involving the carboxylic acid groups, which often form dimeric structures known as R₂²(8) synthons. These interactions dictate how the molecules self-assemble, which is critical for the material's electronic properties. The crystallographic data would include the crystal system, space group, and unit cell dimensions.

Table 6: Representative Crystal Structure Data Parameters

| Crystallographic Parameter | Information Provided |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | Symmetry of the crystal lattice |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Size and shape of the repeating unit |

| Bond Lengths and Angles | Precise intramolecular geometry |

| Hydrogen Bond Geometry | Details of intermolecular interactions and packing |

Time-Resolved Spectroscopy for Excited State Dynamics

Time-resolved spectroscopy encompasses a suite of powerful techniques used to investigate the transient phenomena that occur in molecules following excitation by light. nd.edu For this compound, these methods are indispensable for understanding the pathways of energy dissipation, such as internal conversion, intersystem crossing, and charge transfer, which are fundamental to its applications in optoelectronics and photonics. rsc.org

Femtosecond Transient Absorption Spectroscopy (fs-TAS) is a primary tool for studying these ultrafast processes. rsc.org The technique operates on a pump-probe principle: an initial ultrashort laser pulse (pump) excites the molecule to a higher electronic state, and a second, time-delayed pulse (probe) monitors the changes in absorption as the molecule relaxes. nd.edu By varying the delay time between the pump and probe pulses, it is possible to track the evolution of the excited state species on timescales ranging from femtoseconds to nanoseconds. nd.eduresearchgate.net

In the context of this compound, fs-TAS can reveal critical information about its excited-state dynamics. Upon photoexcitation of the tetracene core, several processes can occur. The initial singlet excited state (S₁) may decay back to the ground state (S₀) via fluorescence or non-radiative pathways. Alternatively, it can undergo intersystem crossing (ISC) to a triplet state (T₁). The dynamics of these processes, including their rate constants and the lifetimes of the transient species, can be directly measured. For instance, the decay of the excited-state absorption and ground-state bleach signals over time provides kinetic traces that can be fitted to exponential models to determine lifetimes. researchgate.net

These studies are crucial for applications like triplet-triplet annihilation upconversion, where the efficiency of ISC and the lifetime of the triplet state are paramount. The carboxylic acid group can influence these dynamics through its electronic effects and by mediating interactions with substrates or other molecules. Time-resolved spectroscopy allows researchers to quantify these influences and understand the mechanistic details of energy transfer processes. osti.gov

| Parameter | Technique | Typical Value/Observation | Significance |

|---|---|---|---|

| Singlet State (S₁) Lifetime | Femtosecond Transient Absorption | Picoseconds to Nanoseconds | Indicates the timescale for fluorescence and intersystem crossing. nd.edu |

| Triplet State (T₁) Formation Time | Femtosecond Transient Absorption | Tens to hundreds of picoseconds | Quantifies the rate of intersystem crossing (ISC). |

| Triplet State (T₁) Lifetime | Nanosecond Transient Absorption | Microseconds to Milliseconds | Crucial for applications relying on long-lived triplet excitons. nih.gov |

| Transient Absorption Bands | fs-TAS / ns-TAS | Specific wavelengths corresponding to S₁→Sₙ and T₁→Tₙ transitions | Helps identify and track the population of different excited states. researchgate.netnih.gov |

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical Composition

X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within the top 1-10 nanometers of a material's surface. azooptics.comresearchgate.netresearchgate.net This makes it an essential tool for analyzing thin films and surface-bound molecules like this compound, especially when it is anchored to substrates such as semiconductor nanocrystals or metal oxides. nih.govnih.gov

The fundamental principle of XPS involves the photoelectric effect. researchgate.net A sample surface is irradiated with a beam of X-rays of a known energy (e.g., Al Kα at 1486.6 eV). researchgate.net These X-rays have sufficient energy to eject core-level electrons from the atoms in the sample. azooptics.com An electron energy analyzer measures the kinetic energy of these emitted photoelectrons. The binding energy of the electron can then be calculated by subtracting the measured kinetic energy from the energy of the incident X-ray photon. ipfdd.de Since each element has a unique set of core-level binding energies, XPS can identify the elements present on the surface. nih.gov

Furthermore, the exact binding energy of a core electron is sensitive to the chemical environment of the atom, an effect known as the chemical shift. azooptics.com For this compound, this allows for the differentiation of carbon and oxygen atoms in different functional groups. For example, the C 1s spectrum can be deconvoluted into separate peaks corresponding to the carbon atoms in the aromatic tetracene core (C-C/C-H bonds) and the carbon atom in the carboxylic acid group (O=C-OH). Similarly, the O 1s spectrum can distinguish between the carbonyl oxygen (C=O) and the hydroxyl oxygen (C-OH). azooptics.com This capability is critical for confirming the chemical integrity and binding mechanism of the molecule when it is attached to a surface. nih.gov

| Core Level | Functional Group | Approximate Binding Energy (eV) | Information Provided |

|---|---|---|---|

| C 1s | Aromatic C-C, C-H | ~284.8 eV | Confirms the presence of the tetracene backbone. |

| Carboxyl (O=C-OH) | ~288.5 - 289.0 eV | Identifies the carboxylic acid functional group. | |

| O 1s | Carbonyl (C=O) | ~531.5 - 532.5 eV | Distinguishes the double-bonded oxygen in the carboxyl group. |

| Hydroxyl (C-OH) | ~533.0 - 534.0 eV | Distinguishes the single-bonded oxygen in the carboxyl group. |

Validation of Findings through Cross-Referencing and Reproducibility

Cross-referencing involves using a suite of complementary analytical methods to probe different aspects of the molecule's structure and properties. The results from these different techniques should be consistent and mutually supportive. For example, the presence of the carboxylic acid functional group can be initially identified by the characteristic O-H and C=O stretching vibrations in Fourier-transform infrared (FTIR) spectroscopy. This finding can then be quantitatively confirmed by XPS, which provides the elemental composition and specific binding energies for the carbon and oxygen atoms within the carboxyl group. Similarly, the π-π* transitions of the tetracene core observed in UV-Vis absorption spectroscopy should correlate with the excited-state dynamics measured by time-resolved spectroscopy. Discrepancies between techniques can signal sample impurities, degradation, or unexpected chemical behavior, prompting further investigation.

Reproducibility is the cornerstone of scientific validation. It requires that experimental results can be consistently replicated, both within the same lab across different batches of the synthesized compound and by independent researchers in other laboratories. For this compound, this means that the measured spectroscopic data (e.g., absorption maxima, fluorescence lifetimes, XPS core-level spectra) should be consistent from one experiment to the next. Comparing experimental findings with established data from the scientific literature for tetracene and its derivatives serves as another critical validation step. acs.org This benchmarking against published values helps to confirm the identity and purity of the compound and places new findings within the broader context of existing scientific knowledge.

| Property to Validate | Primary Technique | Cross-Referencing Technique(s) | Validation Checkpoint |

|---|---|---|---|

| Chemical Structure & Purity | NMR Spectroscopy | Mass Spectrometry, HPLC, Elemental Analysis | Consistent structural assignment and purity assessment across all methods. |

| Carboxylic Acid Group Presence | FTIR Spectroscopy | X-ray Photoelectron Spectroscopy (XPS) | FTIR shows characteristic O-H/C=O stretches; XPS confirms C 1s and O 1s chemical shifts for COOH. |

| Electronic Transitions | UV-Vis Spectroscopy | Fluorescence Spectroscopy, DFT Calculations | Absorption peaks align with emission features (Stokes shift) and theoretically predicted transitions. scispace.com |

| Excited State Identity | Transient Absorption Spectroscopy | Time-Resolved Emission Spectroscopy | Kinetic profiles of transient absorption and emission features should correlate. |

Theoretical and Computational Investigations of 5 Tetracenecarboxylic Acid

Electronic Structure Calculations and Energetic Landscapes

Theoretical investigations, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic properties of 5-Tetracenecarboxylic acid. The introduction of a carboxylic acid group at the 5-position of the tetracene core significantly modulates its electronic structure compared to the parent tetracene molecule. This substitution influences the energy levels of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Computational studies indicate that the carboxylic acid group, being electron-withdrawing, can lead to a stabilization of these frontier orbitals. The specific placement at the 5-position has a pronounced effect on the electronic distribution across the molecule. Calculations of the energetic landscapes of this compound help in understanding its conformational preferences and the energy barriers associated with molecular rotations. This information is vital for predicting the molecule's behavior in different environments and its packing in the solid state, which in turn affects its bulk electronic properties.

| Property | Description | Significance |

| HOMO | Highest Occupied Molecular Orbital | Relates to the electron-donating ability of the molecule. |

| LUMO | Lowest Unoccupied Molecular Orbital | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO levels. | A key parameter determining the electronic excitation energy and the optical properties of the molecule. |

| Energetic Landscapes | Potential energy surfaces that describe the energy of the molecule as a function of its geometry. | Provides insights into stable conformations and rotational barriers. |

Singlet and Triplet Energy Level Alignment with Coupled Systems

The photophysical behavior of this compound is governed by its singlet and triplet excited states. Computational chemistry provides a powerful tool to calculate the energies of the lowest singlet excited state (S₁) and the lowest triplet excited state (T₁). The energy difference between these states is a critical parameter that determines the molecule's suitability for applications involving singlet fission, a process where a singlet exciton (B1674681) converts into two triplet excitons.

For this compound, the alignment of its S₁ and T₁ energy levels with those of adjacent molecules or materials in a device is of paramount importance. In coupled systems, such as in a blend with another organic semiconductor or when anchored to a metal oxide surface, efficient energy or charge transfer depends on the relative energy level alignment. Theoretical calculations can predict these alignments, guiding the design of efficient device architectures. For instance, for efficient singlet fission to occur, the energy of the singlet state should be approximately twice the energy of the triplet state (E(S₁) ≈ 2 x E(T₁)).

| Energy State | Description | Relevance in Coupled Systems |

| S₁ (Lowest Singlet Excited State) | The first electronically excited state where the electron spins remain paired. | Determines the energy of absorbed photons and the potential for fluorescence. Its alignment with the LUMO of an acceptor material is crucial for charge transfer. |

| T₁ (Lowest Triplet Excited State) | The lowest electronically excited state where the electron spins are parallel. | Key for processes like phosphorescence and singlet fission. Its alignment with the T₁ level of a neighboring molecule is important for triplet energy transfer. |

| Energy Level Alignment | The relative positioning of the energy levels of this compound and a coupled material. | Governs the direction and efficiency of charge and energy transfer processes at the interface. |

Mechanisms of Exciton Interactions and Transformations

Computational studies provide profound insights into the intricate mechanisms of exciton interactions and transformations in this compound. Upon photoexcitation, the molecule is promoted to a singlet excited state. This singlet exciton can then undergo several competing decay pathways, including fluorescence, intersystem crossing to a triplet state, or singlet fission if the energetic requirements are met.

Theoretical models can simulate the dynamics of these processes. For instance, calculations can reveal the role of charge-transfer states as potential intermediates in the singlet fission mechanism. The coupling between the initial singlet state and the final triplet-pair state is a key parameter that determines the rate of singlet fission, and this coupling can be calculated computationally.

In aggregates or thin films of this compound, intermolecular interactions play a crucial role in the exciton dynamics. The formation of excimers (excited-state dimers) can lead to red-shifted emission and can also influence the efficiency of singlet fission. Theoretical modeling of these intermolecular interactions is essential for understanding the photophysics of the material in the solid state.

Key Exciton Processes:

Singlet Fission: A singlet exciton splits into two triplet excitons on neighboring molecules. This process has the potential to significantly enhance the efficiency of solar cells.

Triplet-Triplet Annihilation: Two triplet excitons combine to form a higher-energy singlet exciton, leading to delayed fluorescence.

Excimer Formation: An excited molecule forms a bound state with a ground-state molecule, often leading to a red-shift in the emission spectrum.

Photophysical Processes and Energy Transfer Dynamics in 5 Tetracenecarboxylic Acid Systems

Fluorescence and Emission Characteristics

5-Tetracenecarboxylic acid (5-TCA) exhibits distinct photophysical properties that are influenced by its molecular structure, which combines a hydrophobic tetracene core with a polar carboxylic acid group. In solution, it typically appears as a bright red color. The compound's fluorescence properties have been characterized in various organic solvents.

In tetrahydrofuran (B95107) (THF), 5-TCA displays a broad emission profile with a maximum between 585-590 nm. A notable feature is the significant Stokes shift of approximately 130 meV. The emission spectrum does not show a mirror image symmetry with its absorption spectrum, a deviation from the behavior of many other tetracene derivatives. This asymmetry points towards complex dynamics in the excited state, possibly involving aggregate formation. The fluorescence quantum yield in THF is reported to be 0.57, indicating high emission efficiency, and it has a relatively long fluorescence lifetime of 17.4 ns.

Below is an interactive data table summarizing the fluorescence properties of this compound in THF.

Singlet Fission Phenomena and Multi-Exciton Generation

Singlet fission is a photophysical process where a singlet exciton (B1674681) (S₁) generated by the absorption of a single photon is converted into two triplet excitons (2 x T₁). mdpi.com This phenomenon is of significant interest for photovoltaic applications as it has the potential to overcome the Shockley-Queisser limit for single-junction solar cells by generating more than one electron-hole pair per incident photon. nih.gov Acenes, like tetracene and pentacene, are among the most widely studied materials for singlet fission. mdpi.com

The process can occur through an intermolecular mechanism in crystalline solids or via an intramolecular pathway in covalently linked dimers or oligomers. nih.gov While pentacene is known for its efficient, exothermic singlet fission, the process in tetracene is more nuanced. mdpi.com

While triplet yields approaching 200% have been demonstrated for pentacene derivatives, achieving such high efficiencies with tetracene has been more challenging. nih.govnih.gov However, research into covalently linked tetracene oligomers has shown promise for enhancing intramolecular singlet fission (iSF). For instance, a linear tetracene tetramer has been synthesized that exhibits an iSF triplet quantum yield as high as 128% in solution, the highest reported for a tetracene-based compound in this state. rsc.org This enhanced efficiency is attributed to the increased delocalization of the singlet exciton across the molecule. rsc.org Theoretical studies on tetracene derivatives also highlight the critical role of crystal packing in their ability to undergo efficient singlet fission. nih.gov

For singlet fission to be an efficient, unidirectional process, it should ideally be exothermic or at least isoergic. mdpi.com The primary thermodynamic requirement is that the energy of the initial singlet excited state (E(S₁)) must be greater than or equal to twice the energy of the resulting triplet excited state (E(T₁)). mdpi.com This condition is commonly expressed as:

**E(S₁) ≥ 2E(T₁) **

For this compound (TCA), the singlet state energy (S₁) is approximately 2.4 eV, while its triplet state energy (T₁) is about 1.3 eV. researchgate.net Applying the energetic criterion:

2 x E(T₁) = 2 x 1.3 eV = 2.6 eV

In this case, E(S₁) (2.4 eV) is slightly less than 2E(T₁) (2.6 eV), which suggests that singlet fission in 5-TCA, similar to its parent molecule tetracene, is an endothermic process. mdpi.com This endothermicity means that the process may require thermal activation or proceed at a slower rate compared to exothermic systems like pentacene. mdpi.comnih.gov The entropy increase in crystalline tetracene has been suggested as a driving force that helps the decay of the singlet state into two triplet excitons, contributing to a higher-than-expected fission rate. mdpi.com

Triplet Energy Transfer (TET) Mechanisms and Optimization Strategies

Triplet energy transfer (TET) is a fundamental process where a triplet exciton is transferred from a donor molecule to an acceptor molecule. This process is typically mediated by the short-range Dexter mechanism, which requires orbital overlap between the donor and acceptor. rsc.orgscispace.com In the context of 5-TCA, TET is a crucial mechanism that allows it to function effectively in hybrid inorganic-organic systems for applications like photon upconversion. rsc.org

This compound serves as an effective triplet transmitter ligand when bound to the surface of semiconductor nanocrystals (NCs), such as cadmium selenide (B1212193) (CdSe) or cesium lead bromide (CsPbBr₃) quantum dots. researchgate.netnih.gov The carboxylic acid group acts as an anchor, binding the tetracene moiety to the NC surface. rsc.org In these hybrid systems, the NC absorbs a photon, creating an exciton. This exciton's energy is then transferred to the 5-TCA ligand, generating a triplet state on the organic molecule. researchgate.net

The mechanism of TET from the NC to 5-TCA can be complex. In systems with a Type-II like energy level alignment, such as between certain CdSe QDs and 5-TCA, the transfer is mediated by charge separation. nih.gov Specifically, an energetically favorable hole transfer occurs from the photoexcited NC to the 5-TCA molecule, forming a charge-separated state (NC⁻-TCA⁺). researchgate.netnih.gov This is followed by an electron transfer from the NC to the TCA⁺, resulting in the formation of a long-lived triplet state on the 5-TCA molecule. researchgate.net This hole-transfer-mediated TET process has been shown to be very fast, occurring on the picosecond timescale. nih.gov

However, the quality of the nanocrystal surface is arguably a more critical factor. Surface trap states on NCs can introduce competing non-radiative decay pathways for the exciton, which reduces the quantum yield of the desired energy transfer process. scispace.com Efficient surface passivation—the process of neutralizing these electronic trap states—is therefore essential for optimizing TET efficiency. The use of "defect-tolerant" NCs, such as CsPbBr₃ perovskites, which have inherently low surface trap densities, is one effective strategy. researchgate.netscispace.com Furthermore, studies have shown that NC surface states can also play an active role in the energy transfer process itself, sometimes acting as intermediates that can either facilitate or hinder TET to the bound ligands. nih.gov Therefore, careful engineering of the NC surface chemistry is crucial for maximizing the efficiency of triplet generation on the 5-TCA ligands. nih.gov

Dexter Energy Transfer and Charge Transfer Mediated Pathways

In systems involving this compound (TCA), energy transfer often proceeds via short-range, collisional mechanisms, primarily Dexter Energy Transfer (DET). DET is a non-radiative process distinguished by the bilateral exchange of electrons between an excited donor molecule and a ground-state acceptor molecule. libretexts.org This mechanism necessitates the overlap of the molecular orbitals of the participating molecules, meaning it is effective only over very short distances, typically less than 10 Å (1 nm). libretexts.orgedinst.comfiveable.me The rate of Dexter transfer decreases exponentially with the distance between the donor and acceptor. libretexts.orgedinst.comfiveable.me

The fundamental requirement for DET is a close proximity between the donor and acceptor to facilitate the necessary wavefunction overlap for electron exchange. libretexts.orgfiveable.me This process is crucial in triplet-triplet energy transfer, which is a key step in many photon upconversion systems. fiveable.me Unlike Förster Resonance Energy Transfer (FRET), which is a long-range dipole-dipole interaction and a singlet-only process, Dexter transfer can facilitate energy transfer between triplet states. edinst.comfiveable.me This is governed by spin conservation rules, which allow for triplet-triplet energy transfer. fiveable.me

In the context of upconversion architectures, such as those using lead sulfide (B99878) (PbS) quantum dots as sensitizers and rubrene as an annihilator, this compound can be strategically employed. When used as an interlayer, TCA helps to improve the efficiency of Dexter energy transfer from the sensitizer to the annihilator. researchgate.net

Pathways mediated by charge transfer represent another facet of these systems. In some bridge-mediated Dexter transfer scenarios, the process involves the electron and hole moving sequentially between the donor and acceptor, which creates virtual donor-acceptor charge-transfer exciton states. nih.gov

Comparison of FRET and Dexter Energy Transfer

| Characteristic | Förster Resonance Energy Transfer (FRET) | Dexter Energy Transfer (DET) |

|---|---|---|

| Mechanism | Non-radiative dipole-dipole coupling | Electron exchange requiring orbital overlap edinst.comfiveable.meossila.com |

| Range | Long-range (typically 1-10 nm) fiveable.me | Short-range (< 1-2 nm) edinst.comfiveable.me |

| Distance Dependence | Proportional to 1/r⁶ edinst.com | Exponential decay (e-2r/L) libretexts.orgedinst.com |

| Spin State | Singlet-to-singlet only edinst.com | Singlet-singlet and triplet-triplet allowed edinst.comfiveable.me |

| Spectral Overlap | Requires overlap of donor emission and acceptor absorption spectra | Requires overlap of donor emission and acceptor absorption spectra edinst.com |

Mitigation of Parasitic Back Transfer in Energy Transfer Architectures

The introduction of a this compound (TCA) interlayer has been demonstrated as an effective strategy to combat this issue. researchgate.net By inserting a TCA layer between the PbS quantum dots and the rubrene, a multi-layer architecture is created. This design maintains the desired forward energy transfer pathway while simultaneously reducing the parasitic back transfer. researchgate.net The strategic placement of TCA leads to a significant improvement in upconversion efficiency, with studies showing an enhancement by a factor of five compared to control devices without the interlayer. researchgate.net This approach highlights the critical role of molecular interlayers in engineering efficient energy transfer pathways in solid-state devices. researchgate.net

Triplet-Triplet Annihilation (TTA) and Photon Upconversion Systems

Triplet-Triplet Annihilation (TTA) is a photophysical process that enables photon upconversion (UC), where two low-energy photons are converted into a single photon of higher energy. ossila.comwikipedia.orgnih.gov This phenomenon is particularly valuable for applications in solar energy harvesting, as it can convert sub-bandgap photons into light that a solar cell can absorb, potentially surpassing the Shockley-Queisser limit. ossila.comnih.gov TTA-UC systems typically consist of two main components: a sensitizer (or donor) and an annihilator (or emitter). ossila.comwikipedia.org The process is initiated when the sensitizer absorbs a low-energy photon. nih.gov

Mechanisms of Upconversion for Low-Energy Photon Conversion

The mechanism of TTA-based photon upconversion involves a sequence of energy transfer steps:

Photon Absorption and Intersystem Crossing (ISC): A sensitizer molecule absorbs a low-energy photon, promoting it from its ground singlet state (S₀) to an excited singlet state (S₁). wikipedia.orgresearchgate.net The sensitizer then undergoes intersystem crossing to populate its lower-energy, long-lived triplet state (T₁). wikipedia.orgresearchgate.net

Triplet-Triplet Energy Transfer (TTET): The excited sensitizer in its triplet state transfers its energy to an annihilator molecule in its ground state via Dexter energy transfer. researchgate.net This results in the sensitizer returning to its ground state and the annihilator being promoted to its triplet state (T₁). wikipedia.orgresearchgate.net

Triplet-Triplet Annihilation (TTA): Two annihilator molecules in their triplet states interact. wikipedia.orgnih.gov This annihilation event pools their energy, resulting in the formation of one annihilator in an excited singlet state (S₁) and the other returning to its ground state. ossila.comwikipedia.org

Upconverted Photon Emission: The annihilator in the excited singlet state then decays back to its ground state by emitting a high-energy photon, a process known as delayed fluorescence. researchgate.net

This entire process effectively combines the energy of two absorbed low-energy photons into one emitted high-energy photon. researchgate.net The intensity of the upconverted emission typically shows a quadratic dependence on the power of the incident light at low excitation densities, transitioning to a linear dependence at higher power densities. nih.gov

Design Strategies for Enhancing Upconversion Efficiency

Molecular Design and Organization: The chemical modification of sensitizer and annihilator molecules is a primary strategy. rsc.org This includes tuning the excited state energy levels to minimize energy loss during ISC and TTET. rsc.orgnih.gov For annihilators, modifying the molecular structure can optimize the energy levels of both triplet and singlet excited states. nih.govacs.org Furthermore, controlling the spatial arrangement of the molecules, for instance through supramolecular host-guest systems, can reduce intermolecular distances and facilitate more efficient energy transfer. rsc.org

Architectural Design: As demonstrated in systems utilizing this compound, the physical architecture of the device is critical. Creating multi-layer structures with specific interlayers can improve forward energy transfer and, crucially, block parasitic back energy transfer from the annihilator to the sensitizer. researchgate.net

Oxygen Quenching Mitigation: The presence of molecular oxygen can severely quench the long-lived triplet states of both the sensitizer and the annihilator, reducing TTA-UC efficiency. chalmers.se Strategies to overcome this include encapsulating the TTA-UC components in nanoparticles or using enzymatic reactions to consume local oxygen. nih.govacs.orgchalmers.se

Optimizing Component Properties: For efficient TTA-UC, the components must have specific photophysical properties. The sensitizer should have strong absorption in the desired wavelength range and a high triplet quantum yield. wikipedia.orgnih.gov The annihilator should have a triplet energy level lower than that of the sensitizer to facilitate TTET and a high fluorescence quantum yield for efficient emission. nih.gov Both components should possess long triplet-state lifetimes to allow sufficient time for the bimolecular annihilation process to occur. wikipedia.org

Strategies for TTA-UC Efficiency Enhancement

| Strategy | Description | Key Objective(s) |

|---|---|---|

| Molecular Engineering | Chemical modification of sensitizer and annihilator structures. rsc.orgnih.gov | Optimize energy levels, enhance absorption, increase triplet lifetimes. nih.govacs.org |

| Supramolecular Organization | Controlling the spatial arrangement and proximity of molecules. rsc.org | Reduce intermolecular distances to improve TTET efficiency. rsc.org |

| Device Architecture | Use of interlayers (e.g., 5-TCA) in solid-state devices. researchgate.net | Promote forward energy transfer and mitigate parasitic back transfer. researchgate.net |

| Oxygen Scavenging | Incorporation of oxygen-consuming enzymes or scavenger molecules. nih.govchalmers.se | Prevent quenching of triplet excitons by molecular oxygen. chalmers.se |

| Component Selection | Choosing sensitizer/annihilator pairs with optimal photophysical properties. wikipedia.orgnih.gov | Ensure efficient ISC, TTET, and high fluorescence quantum yield. nih.gov |

Supramolecular Organization and Crystal Engineering of 5 Tetracenecarboxylic Acid

Molecular Aggregation and Self-Assembly Phenomena

The aggregation of 5-TCA and its derivatives in solution is a complex phenomenon driven by a combination of non-covalent interactions. These interactions lead to the formation of molecular aggregates, which can exhibit photophysical and electronic properties distinct from the individual monomeric units. nih.gov The dual nature of the 5-TCA structure, with its hydrophobic tetracene backbone and polar carboxylic acid group, results in significant morphological changes upon solvation and a strong tendency towards aggregation. smolecule.com This is visibly demonstrated by a remarkable solvent-dependent color change, where the compound transitions from a dark blue amorphous solid to bright red solutions, indicating complex intermolecular interactions within the aggregated state. smolecule.com

The self-assembly of tetracene-based carboxylic acids is primarily governed by two key types of non-covalent interactions: hydrogen bonding and π-π stacking.

Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor and acceptor. This functionality promotes the formation of strong, directional intermolecular hydrogen bonds. In a closely related compound, 5,12-tetracenepropiolic acid (a tetracene diacid, Tc-DA), the carboxylic acid moiety is instrumental in driving molecular aggregation. nih.gov These interactions can lead to the formation of dimers and larger, extended networks, which are crucial for controlling molecular packing in the solid state. nih.gov Protic solvents can compete with these intermolecular hydrogen bonding interactions, while aprotic solvents may enhance aggregate formation. smolecule.com

π-π Stacking: The large, electron-rich surface of the tetracene core facilitates significant π-π stacking interactions. libretexts.org These interactions, a combination of dispersion and electrostatic forces, cause the aromatic rings to stack in a face-to-face manner. libretexts.org In aggregates of the analogous Tc-DA, computational modeling has identified a cofacial arrangement of the tetracene subunits as the most stable structure. nih.gov This cofacial stacking is a critical factor in determining the electronic and photophysical properties of the resulting aggregates. nih.gov

When molecules of 5-TCA or its derivatives aggregate, their close proximity can lead to the formation of excited-state complexes known as excimers (excited dimers) or exciplexes (excited complexes between different species). nih.gov These are formed when an excited molecule interacts with a ground-state molecule before it can relax. nih.gov

In studies of the tetracene diacid analogue Tc-DA, clear evidence of excimer formation is observed as the concentration of the solution increases. nih.govacs.org At low concentrations, the molecules exhibit monomer-like behavior. However, as the concentration rises, new spectral features appear that are characteristic of excimers and other mixed-state species with charge-transfer (CT) character. nih.govsmolecule.comacs.org The formation of these excited-state species is highly dependent on the density of the molecules; in solution, this is facilitated by molecular collisions, while in the solid state, it relies on the stacking of molecules in the crystal lattice. nih.gov

The emission from an excimer is typically broad, featureless, and red-shifted compared to the monomer emission because the excimer state is lower in energy. nih.gov This phenomenon has been observed in aggregates of Tc-DA, which evolve with increasing concentration to favor these mixed charge-transfer and triplet-pair states. nih.govacs.org

Strategies for Controlled Solid-State Organization

The ability to control the arrangement of molecules in the solid state is fundamental to designing materials with specific functions. For a molecule like 5-TCA, this involves harnessing the intermolecular forces to dictate the crystalline packing and, consequently, the material's electronic and optical properties.

Crystal engineering provides a systematic approach to designing multi-component crystalline materials, such as co-crystals and salts, by utilizing predictable intermolecular interactions. nih.gov The formation of these materials relies on non-covalent bonds, with hydrogen bonds being particularly important due to their strength and directionality. hkmu.edu.hk

For 5-TCA, the key design principles for forming multi-component crystals would involve:

Supramolecular Synthons: This concept involves identifying reliable and robust recognition patterns between functional groups. The carboxylic acid group of 5-TCA can form a well-known and highly predictable "carboxylic acid dimer" synthon or can form heterosynthons by hydrogen bonding with other complementary functional groups, such as pyridines or amides, on a co-former molecule. hkmu.edu.hk

Component Selection: Co-formers would be chosen based on their ability to form strong and predictable hydrogen bonds with the carboxylic acid group of 5-TCA. Molecules containing functional groups like amides, alcohols, or pyridines are common choices for co-crystallization with carboxylic acids. hkmu.edu.hk

Stoichiometry and Symmetry: The symmetry of the interacting molecules and their stoichiometric ratio will influence the resulting crystal lattice. By selecting co-formers with specific geometries, it is possible to guide the assembly towards desired network dimensionalities (e.g., 1D chains, 2D layers, or 3D frameworks). nih.gov

This rational design approach, based on understanding supramolecular synthons, allows for the targeted synthesis of new crystalline materials with potentially modified physicochemical properties. nih.gov

The molecular packing and aggregation of tetracene carboxylic acids can be precisely modulated by controlling several factors, as demonstrated by studies on the analogous tetracene diacid (Tc-DA). nih.govacs.org

Functional Groups: The presence and nature of functional groups are paramount. A comparison between Tc-DA and its methyl ester derivative (Tc-DE), which cannot form strong intermolecular hydrogen bonds, reveals the critical role of the carboxylic acid in promoting a specific dimer-like behavior that favors excimer formation. nih.govacs.org

Solute Concentration: Concentration is a direct handle for controlling the extent of aggregation. As the concentration of Tc-DA in dimethylformamide (DMF) increases, its absorption spectrum undergoes significant changes, indicating a shift from monomeric species to aggregates. nih.gov

The following table details the observed changes in the absorption spectrum of Tc-DA in DMF as a function of concentration, illustrating the evolution of aggregation.

| Concentration (mM) | λ (0-1) of ¹Lₐ band (nm) | Ratio of A₀₋₀/A₀₋₁ | λ (0-0) of ¹Lₐ band (nm) |

| < 0.260 | 501 | 1.43 | - |

| 0.260 | 508 | 1.19 | - |

| 1.0 | - | ~1.19 | 550 |

| Data derived from studies on the tetracene diacid analogue (Tc-DA). nih.govacs.org |

These findings show that by systematically varying the concentration, the equilibrium between monomeric and aggregated states can be shifted, allowing for the modulation of the material's photophysical properties. nih.gov

The solvent environment plays a crucial role in the self-assembly process, influencing both the strength of intermolecular interactions and the stability of different aggregate structures. nih.gov The polarity of the solvent can significantly modulate the excited-state behavior of tetracene carboxylic acid aggregates. nih.govsmolecule.com

For the tetracene diacid analogue Tc-DA and its ester Tc-DE, the excited states are influenced by solvent polarity. nih.govacs.org For instance, the emission of the ester derivative, Tc-DE, red-shifts in the more polar solvent DMF compared to tetrahydrofuran (B95107) (THF), indicating a change in the nature of the excited state. nih.gov This solvent dependence suggests that the charge-transfer character of the excited state within the aggregates can be tuned by the surrounding medium. nih.gov

The solvent can affect aggregation in several ways:

Solvation: Polar solvents can solvate the carboxylic acid groups, potentially disrupting the intermolecular hydrogen bonds that drive aggregation. nih.gov

Dielectric Screening: The dielectric constant of the solvent can screen electrostatic interactions, affecting the stability of charge-transfer states within the aggregates.

By carefully selecting the solvent or mixture of solvents, it is possible to control the evolution of aggregates and favor the formation of species with desired electronic or photophysical properties. nih.govacs.org

Potential in Co-crystallization and Metal-Organic Framework (MOF) Formation

The dual functionality of 5-Tetracenecarboxylic acid—a robust hydrogen-bonding group attached to a large, electronically active aromatic core—makes it a highly promising candidate for the construction of multi-component crystalline materials such as co-crystals and metal-organic frameworks (MOFs).

Co-crystallization:

Co-crystals are multi-component solids where different neutral molecules are held together in a stoichiometric ratio within the same crystal lattice through non-covalent interactions. The carboxylic acid group of 5-TCA is an excellent hydrogen bond donor and acceptor, making it ideal for forming co-crystals with other molecules (co-formers) that possess complementary functional groups, such as pyridines, amides, or other carboxylic acids.

The primary strategies for forming co-crystals with 5-TCA would involve targeting specific, reliable supramolecular synthons. For example, co-crystallization with a bipyridine derivative could lead to the formation of a robust O-H···N hydrogen bond between the carboxylic acid and the pyridine (B92270) nitrogen. By selecting co-formers of different geometries and functionalities, it is possible to systematically tune the resulting crystal structure and properties. This approach has been successfully demonstrated with other aromatic carboxylic acids, such as 9-anthracenecarboxylic acid, which forms isostructural co-crystals with different dipyridine co-formers.

Potential co-crystallization strategies and expected outcomes are summarized below:

| Co-former Type | Target Supramolecular Synthon | Potential Outcome/Application |

| Pyridine derivatives | O-H···N (Carboxylic acid - Pyridine) | Modification of crystal packing, tuning of photoluminescence, creation of porous networks. |

| Amides | N-H···O and O-H···O (Acid - Amide) | Enhanced stability, altered solubility, formation of extended hydrogen-bonded tapes. |

| Other Carboxylic Acids | O-H···O (Acid - Acid Heterodimer) | Formation of mixed-component chains, potential for creating solid solutions. |

| Molecules with π-acceptor character | π-π charge-transfer interactions | Tuning of electronic and optical properties for semiconductor applications. |

Metal-Organic Framework (MOF) Formation:

Metal-Organic Frameworks (MOFs) are porous, crystalline materials constructed from metal ions or clusters (nodes) linked together by organic molecules (linkers). The deprotonated form of this compound (5-tetracenecarboxylate) is an excellent candidate for a linker molecule in MOF synthesis. The carboxylate group can coordinate to a wide variety of metal ions, while the large tetracene backbone can act as a rigid strut, defining the pore size and chemical environment within the framework.

The use of an extended, aromatic linker like 5-TCA could lead to MOFs with interesting properties, including:

High Porosity and Surface Area: The length of the tetracene unit would create large pores, suitable for gas storage and separation applications.

Luminescence: The intrinsic fluorescence of the tetracene core could be incorporated into the MOF, leading to materials useful for chemical sensing or as phosphors. The framework structure can prevent quenching of the fluorescence that often occurs in the solid state of the pure chromophore.

Electronic Conductivity: If the tetracene units can be assembled with significant π-orbital overlap within the MOF structure, the material could exhibit electrical conductivity, opening applications in electronics and catalysis.